molecular formula C13H17FN2O4S B5374790 METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE

METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE

Cat. No.: B5374790
M. Wt: 316.35 g/mol
InChI Key: YIRANKCAKQPTFW-UHFFFAOYSA-N
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Description

METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE is a complex organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE typically involves the reaction of 4-fluorophenylsulfonyl chloride with piperazine, followed by esterification with methyl chloroacetate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 4-fluorophenylsulfonyl chloride with piperazine in the presence of a base.

    Step 2: Esterification of the resulting intermediate with methyl chloroacetate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETATE
  • METHYL 2-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}ACETATE

Uniqueness

METHYL 2-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}ACETATE is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its methyl and chloro analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

methyl 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-20-13(17)10-15-6-8-16(9-7-15)21(18,19)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRANKCAKQPTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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